molecular formula C22H25NO3 B11228035 Propan-2-yl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate

Propan-2-yl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate

Cat. No.: B11228035
M. Wt: 351.4 g/mol
InChI Key: AHLGPKQGRGBSHY-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoate group, a phenylcyclopentaneamido group, and a propan-2-yl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 1-phenylcyclopentanecarboxylic acid chloride to form the amide intermediate. This intermediate is then esterified with isopropanol (propan-2-ol) under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Phenylcyclopentaneamido)benzoic acid: Similar structure but lacks the propan-2-yl group.

    Propan-2-yl benzoate: Contains the propan-2-yl group but lacks the phenylcyclopentaneamido group.

    Phenylcyclopentaneamido benzoate: Similar structure but lacks the propan-2-yl group.

Uniqueness

PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

propan-2-yl 4-[(1-phenylcyclopentanecarbonyl)amino]benzoate

InChI

InChI=1S/C22H25NO3/c1-16(2)26-20(24)17-10-12-19(13-11-17)23-21(25)22(14-6-7-15-22)18-8-4-3-5-9-18/h3-5,8-13,16H,6-7,14-15H2,1-2H3,(H,23,25)

InChI Key

AHLGPKQGRGBSHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

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